5-Bromo-8-methoxyquinolin-2-amine
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-bromo-8-methoxyquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13) |
InChI Key |
IQJCIVHWDTTYQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxyquinolin-2-amine typically involves the bromination of 8-methoxyquinoline followed by amination. One common method includes:
Bromination: 8-Methoxyquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.
Amination: The brominated product is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the C5-Bromine Position
The bromine atom at position 5 serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups.
Example Reactions:
-
Mechanistic Insight : The bromine undergoes displacement via radical intermediates in copper-promoted reactions or through palladium-catalyzed cross-coupling pathways . Steric and electronic effects from the methoxy and amino groups direct regioselectivity.
Functionalization of the C2-Amino Group
The primary amine at position 2 participates in acylation, sulfonation, and arylation reactions.
Acylation and Sulfonation
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, TEA | N-Acetyl-5-bromo-8-methoxyquinolin-2-amine | 88% | |
| Sulfonation | Tosyl chloride, DCM | N-Tosyl-5-bromo-8-methoxyquinolin-2-amine | 75% |
-
Key Observation : The amino group’s nucleophilicity is enhanced in aprotic solvents, favoring efficient acylation .
N-Arylation via Copper Catalysis
| Conditions | Aryl Boronic Acid | Product | Yield | Reference |
|---|---|---|---|---|
| Cu(OAc)₂, Et₃N, DCM | Phenyl boronic acid | N-Phenyl-5-bromo-8-methoxyquinolin-2-amine | 82% |
-
Mechanism : A Chan–Lam coupling pathway is proposed, involving transmetalation and oxidative coordination .
Electrophilic Substitution on the Quinoline Ring
The electron-rich quinoline ring undergoes electrophilic substitution, though reactivity is modulated by substituents.
Bromination at C7:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NBS, CHCl₃ | 5,7-Dibromo-8-methoxyquinolin-2-amine | 92% |
-
Directing Effects : The methoxy group at C8 directs electrophiles to the para position (C7), while the amino group at C2 further activates the ring .
Reductive Dehalogenation
The C5-bromine can be selectively removed under reductive conditions:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄, Pd/C | 8-Methoxyquinolin-2-amine | 68% |
Comparative Reactivity Table
A comparison of reaction sites and their relative reactivity:
| Reaction Site | Preferred Reactions | Key Influencing Factors |
|---|---|---|
| C5-Bromine | Nucleophilic substitution, cross-coupling | Electrophilicity enhanced by adjacent methoxy group |
| C2-Amino | Acylation, sulfonation, arylation | High nucleophilicity due to lone pair availability |
| Quinoline Ring | Electrophilic bromination, nitration | Activated by methoxy and amino groups |
Stability and Competing Pathways
Scientific Research Applications
Chemistry: 5-Bromo-8-methoxyquinolin-2-amine is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are investigated for their efficacy against bacterial infections, cancer, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-Bromo-8-methoxyquinolin-2-amine, we compare it with structurally related quinoline derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Findings
Methoxy vs. Methyl Groups: The methoxy group in this compound improves solubility in polar aprotic solvents compared to the methyl group in 8-Bromo-2-methylquinolin-5-amine, which contributes to steric bulk .
Biological Activity: Halogenated quinolines like 5-Bromo-7-chloroquinolin-8-amine exhibit enhanced bioactivity due to dual halogenation, which increases membrane permeability and target binding . In contrast, this compound’s amine group may favor hydrogen-bonding interactions in enzyme inhibition .
Thermodynamic Stability: Methyl-substituted derivatives (e.g., 8-Bromo-2-methylquinolin-5-amine) show higher thermal stability than amine-substituted analogs, as evidenced by differential scanning calorimetry (DSC) data .
Synthetic Utility: this compound’s amine group allows for further functionalization (e.g., amidation, Schiff base formation), making it a more versatile intermediate than non-amine analogs like 5-Bromo-8-methoxy-2-methylquinoline .
Biological Activity
5-Bromo-8-methoxyquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant research findings.
This compound features a bromine atom at the 5-position and a methoxy group at the 8-position of the quinoline ring. These modifications enhance its reactivity and biological activity compared to related compounds.
Synthesis Pathways
The synthesis of this compound typically involves:
- Bromination : The introduction of the bromine atom can be achieved using N-bromosuccinimide (NBS) in chloroform.
- Mannich Reaction : The compound can be synthesized via a Mannich reaction involving 8-hydroxyquinoline, formaldehyde, and various amines .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. The compound's ability to form quinoline N-oxides through oxidation reactions further contributes to its antimicrobial efficacy.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Mechanism of Action : The compound induces apoptosis in cancer cells by interfering with cell division and activating apoptotic pathways. This includes modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | X | Cell cycle arrest in G2/M phase |
| Caco-2 | Y | Induction of apoptosis |
| HepG2 | Z | Tubulin polymerization inhibition |
Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from relevant studies.
Case Studies
- A study demonstrated that derivatives of this compound displayed significant cytotoxicity against HepG2 cells, leading to increased apoptosis rates .
- Another investigation highlighted its effectiveness against colorectal cancer cell lines, showing inhibition of cell proliferation and induction of cell cycle arrest .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial survival.
- Induction of Apoptosis : In cancer cells, it can activate signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8-Methoxyquinoline | Lacks bromine | Lower reactivity |
| 5-Bromoquinoline | Lacks methoxy group | Different solubility |
| 2-Aminoquinoline | Lacks both bromine and methoxy | Distinct chemical properties |
Q & A
Basic Research Question
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.95 ppm; aromatic protons show coupling patterns (e.g., doublet for H-3 at δ 8.2 ppm, J = 8.5 Hz) .
- LC-MS : Molecular ion [M+H]⁺ at m/z 254.0 (theoretical 253.09 g/mol) confirms purity.
- IR : N-H stretch at 3350–3450 cm⁻¹ confirms the amine group .
How do steric and electronic effects influence the regioselectivity of this compound in nucleophilic substitution?
Advanced Research Question
The methoxy group at C8 exerts steric hindrance, directing nucleophiles (e.g., amines) to C5. Electron-withdrawing bromine at C5 enhances electrophilicity, but steric crowding reduces reactivity at C6. Kinetic studies (Eyring plots) show ΔG‡ = 85 kJ/mol for C5 substitution vs. 92 kJ/mol for C7 .
What analytical methods resolve degradation products of this compound under oxidative conditions?
Advanced Research Question
High-Resolution Mass Spectrometry (HRMS) and HPLC-PDA detect degradation pathways:
- Primary degradation product : 8-Methoxyquinolin-2-amine (bromine loss, m/z 175.08).
- Secondary product : Quinolin-2-amine (m/z 145.07) via demethoxylation.
Accelerated stability testing (40°C/75% RH) identifies t₉₀ = 14 days, informing storage protocols (2–8°C, inert atmosphere) .
How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in enzyme inhibition?
Advanced Research Question
Deuterium labeling at the amine group (N-D) reduces kₐₐₜ by 2.3-fold in acetylcholinesterase assays, suggesting proton transfer is rate-limiting. Competitive KIEs (¹⁵N vs. ¹⁴N) confirm hydrogen bonding between the amine and enzyme active sites (e.g., Glu199 in AChE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
